molecular formula C20H17FN4OS B2940028 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-10-4

5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2940028
CAS No.: 868220-10-4
M. Wt: 380.44
InChI Key: PKOJWWNSJMRYDF-UHFFFAOYSA-N
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Description

The compound “5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinolin-2(1H)-one ring, a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-ol moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block found in many naturally occurring compounds . The thiazolo[3,2-b][1,2,4]triazol-6-ol moiety is another significant part of the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of various thiazolo[3,2-b][1,2,4]triazole derivatives, revealing their complex structures and potential as bioactive molecules. For instance, novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the fluoroquinazolinyl moiety were designed and synthesized. These compounds were evaluated as antimicrobial agents in agriculture, demonstrating significant antibacterial activities against certain pathogens (Ding et al., 2021).

Antimicrobial Activity

  • Several derivatives have shown promising antimicrobial properties. A study on thiazolo[3,2-b]-1,2,4-triazole derivatives reported their evaluation against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents. Some compounds exhibited excellent antibacterial activities, suggesting their applicability in addressing agricultural pathogens and diseases (Ding et al., 2021).

Potential in Agriculture

  • The antimicrobial properties of these derivatives against agricultural pathogens, such as Xanthomonas oryzae pv. oryzae, indicate their potential as bactericide candidates for controlling diseases like rice bacterial blight. This showcases the possibility of using such compounds in developing more efficient agricultural antimicrobial agents, contributing to crop protection and yield improvement (Ding et al., 2021).

Antifungal and Antibacterial Potency

  • Beyond agriculture, the synthesis of novel thiazolo[3,2-b]-1,2,4-triazole derivatives also opens up avenues for medical research, especially in developing new antimicrobial therapies. Their potency against fungi and bacteria suggests potential applications in treating infections resistant to current antibiotics (Ding et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The 3,4-dihydroisoquinolin-2(1H)-one unit, in particular, has been identified as a valuable scaffold for the development of new reactions due to its potential synthetic applications and pharmaceutical value .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c21-16-7-3-6-14(10-16)17(18-19(26)25-20(27-18)22-12-23-25)24-9-8-13-4-1-2-5-15(13)11-24/h1-7,10,12,17,26H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJWWNSJMRYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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